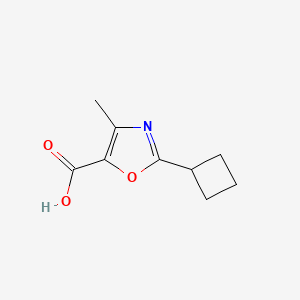
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidine derivatives with trifluoromethyl groups has been explored in the literature. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones were synthesized from 3-benzyloxy-β-lactams and then transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks . These building blocks serve as precursors for constructing CF3-containing aminopropanes, oxazinanes, and aziridines. The synthesis route involves the use of chlorides and intramolecular cyclization to create novel compounds with the trifluoromethyl group, which is known for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by a four-membered ring that imparts rigidity and can influence the biological activity of the compounds. The presence of a trifluoromethyl group is particularly interesting as it can significantly affect the electronic properties of the molecule due to its strong electron-withdrawing nature. This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic properties.
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the reaction of N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU leads to the formation of haloalkenes through a process known as the "halogen dance," which involves nucleophilic displacement and elimination reactions . Additionally, the synthesis of 3,3-dichloroazetidines involves the generation of 1-azaallylic carbanions, which are then reacted with aromatic aldehydes to produce beta-hydroxy imines. These imines are further converted into azetidines through cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the azetidine ring. The trifluoromethyl group, in particular, is known to increase the lipophilicity of the molecule, which can be beneficial for crossing biological membranes. The electron-withdrawing nature of the trifluoromethyl group also affects the acidity of adjacent protons, potentially leading to increased reactivity in certain chemical transformations.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride and its derivatives have shown significant potential in anticancer research. For example, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, which is structurally related to 3-Methoxy-3-(trifluoromethyl)azetidine, have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds have shown potent anticancer properties, with some exhibiting more potency than the standard drug Doxorubicin in specific cell lines (Parmar et al., 2021).
Synthesis and Reactivity
The compound's synthesis and reactivity have been explored in various studies. For instance, research on the convenient synthesis of 3,3-dichloroazetidines, a class closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, provides insights into novel methods of producing azetidine derivatives, which are crucial for further pharmaceutical applications (Aelterman et al., 1998).
Building Blocks for Other Compounds
The compound has been used as a building block for the preparation of various derivatives. For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, have been transformed into new building blocks for the construction of CF3-containing aminopropanes, oxazinanes, and aziridines (Dao Thi et al., 2018).
GABA Uptake Inhibitors
Azetidine derivatives, including 3-Methoxy-3-(trifluoromethyl)azetidine, have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. These compounds are of interest in neurological research due to their potential impact on neurotransmitter regulation (Faust et al., 2010).
Novel Therapeutic Agents
Research on azetidine derivatives has also focused on developing novel therapeutic agents. For example, the exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors highlights the therapeutic potential of these compounds in the treatment of various conditions (Han et al., 2012).
Wirkmechanismus
Target of Action
It is suggested that it may act as a receptor inverse agonist .
Mode of Action
As an inverse agonist, it would typically bind to the same receptor as an agonist but induce a pharmacological response opposite to that agonist .
Result of Action
As an inverse agonist, it would be expected to decrease the activity of its target receptor, leading to effects opposite to those of an agonist .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride . .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCMSWFTFIUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride | |
CAS RN |
2126162-29-4 |
Source


|
| Record name | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)



![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)